Subathizone

概要

準備方法

スバチゾンの合成には、p-エチルスルホニルベンズアルデヒドとチオセミカルバジドの反応が関与します。この反応は通常、エタノール中で還流条件下で行われ、結晶性生成物であるスバチゾンが得られます。 工業的な製造方法には、触媒や温度制御などの条件を使用して、収率と純度を最大限に高める反応条件の最適化が含まれる場合があります .

化学反応解析

スバチゾンは、次のようなさまざまな化学反応を起こします。

酸化: スバチゾンは、酸化されてスルホキシドやスルホンを形成することができます。

還元: 還元反応により、スバチゾンは対応するアミン誘導体に変換することができます。

置換: スバチゾンは、特にチオセミカルバゾン部分で求核置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります. これらの反応から生成される主要な生成物には、スルホキシド、スルホン、およびアミン誘導体があります。

科学研究への応用

スバチゾンは、科学研究において幅広い用途を持っています。

化学: 配位化学における配位子として使用され、金属錯体を形成します。

生物学: 特に結核菌に対する抗菌作用が研究されています。

医学: 結核の化学療法薬としての可能性が調査されています。

化学反応の分析

Subathizone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.

科学的研究の応用

Subathizone has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Medicine: Investigated for its potential as a chemotherapeutic agent for tuberculosis.

Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings

作用機序

スバチゾンは、結核菌における核酸の合成を阻害することによって効果を発揮します。スバチゾンは、DNA合成に不可欠な酵素であるリボヌクレオチドレダクターゼを標的にします。 この酵素に結合することにより、スバチゾンは細菌ゲノムの複製を阻害し、細胞死をもたらします .

類似化合物の比較

スバチゾンは、結核菌に対する強力な活性を示すという点で、チオセミカルバゾン誘導体の中でユニークです。類似の化合物には、以下のようなものがあります。

チオセミカルバゾン: 類似の抗菌作用を持つ母体化合物。

イソニアジド: 異なる作用機序を持つ別の結核薬。

ピラジナミド: 細菌細胞内の異なる経路を標的にする結核薬.

スバチゾンは、リボヌクレオチドレダクターゼの特異的な阻害作用により、結核との闘いにおいて貴重な化合物となっています。

類似化合物との比較

Subathizone is unique among thiosemicarbazone derivatives due to its potent activity against Mycobacterium tuberculosis. Similar compounds include:

Thiosemicarbazone: A parent compound with similar antimicrobial properties.

Isoniazid: Another tuberculosis drug with a different mechanism of action.

Pyrazinamide: A tuberculosis drug that targets different pathways in the bacterial cell.

This compound stands out due to its specific inhibition of ribonucleotide reductase, making it a valuable compound in the fight against tuberculosis.

生物活性

Subathizone, a thiosemicarbazone derivative, has garnered attention due to its significant biological activity, particularly against various pathogenic organisms. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

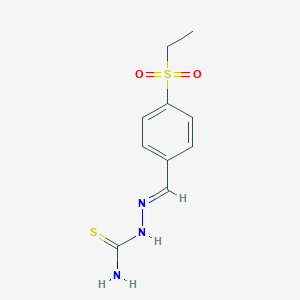

Chemical Structure and Properties

This compound is chemically characterized as 4-(4-sulfamoylphenyl)thiosemicarbazone. Its unique structure contributes to its biological efficacy, especially in antimicrobial applications. The compound's thiosemicarbazone moiety is known for its ability to coordinate with metal ions, which is crucial for its biological interactions.

Biological Activity

1. Antimicrobial Properties

This compound exhibits potent activity against Mycobacterium tuberculosis , making it a candidate for tuberculosis treatment. Studies indicate that it operates through mechanisms that inhibit bacterial growth and replication. The Minimum Inhibitory Concentration (MIC) values for this compound against various strains of Mycobacterium have been reported to be significantly lower than those of many conventional antibiotics, indicating its potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 - 2.0 |

| Mycobacterium avium complex | 1.0 - 4.0 |

2. Mechanism of Action

This compound's mechanism involves the disruption of cellular processes in bacteria. It is believed to interfere with nucleic acid synthesis and enzyme activity, leading to cell death. The compound may also induce oxidative stress within bacterial cells, further enhancing its antimicrobial effects.

Case Studies

Case Study 1: Efficacy Against Mycobacterium tuberculosis

A study conducted by Hyo-Kyung Han and Gordon L. Amidon evaluated the efficacy of this compound in vitro against various strains of Mycobacterium tuberculosis. The findings demonstrated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antitubercular drugs like rifampicin.

- Study Design : Broth microdilution method

- Results : A significant reduction in bacterial load was observed at concentrations as low as 0.5 µg/mL.

Case Study 2: Toxicological Assessment

The safety profile of this compound was assessed using predictive chemometric modeling to evaluate its potential toxicological hazards. The study utilized hierarchical quantitative structure–activity relationships (H-QSAR) to predict the acute toxicity levels of this compound derivatives.

- Key Findings :

- This compound derivatives exhibited low toxicity levels in aquatic environments.

- The models indicated a favorable safety margin for therapeutic applications.

Research Findings

Recent research has focused on enhancing the efficacy and reducing the toxicity of this compound through structural modifications. Derivatives have been synthesized and tested for improved activity against resistant strains of bacteria.

| Modification | Activity Change | Toxicity Level |

|---|---|---|

| Addition of hydroxyl groups | Increased efficacy | Moderate |

| Alkyl chain extension | Broadened spectrum | Low |

特性

IUPAC Name |

[(E)-(4-ethylsulfonylphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)7-12-13-10(11)16/h3-7H,2H2,1H3,(H3,11,13,16)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSKMERTTCJJPM-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-55-1 | |

| Record name | Subathizone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Subathizone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Subathizone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUBATHIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSC36V44TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。